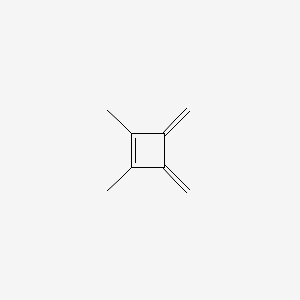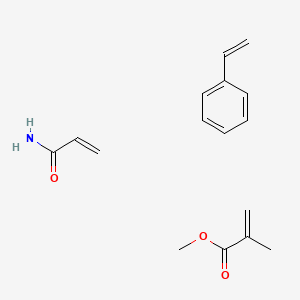
Methyl 2-methylprop-2-enoate;prop-2-enamide;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methylprop-2-enoate, prop-2-enamide, and styrene are organic compounds that are often used in various industrial and scientific applications. Methyl 2-methylprop-2-enoate is an ester derived from methacrylic acid, prop-2-enamide is an amide derived from acrylic acid, and styrene is a vinyl aromatic compound. These compounds are known for their reactivity and versatility in chemical synthesis and polymer production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Methyl 2-methylprop-2-enoate
Synthesis: It is typically synthesized through the esterification of methacrylic acid with methanol in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions with a strong acid like sulfuric acid as the catalyst.
-
Prop-2-enamide
Synthesis: This compound is synthesized by the hydration of acrylonitrile in the presence of a sulfuric acid catalyst.
Reaction Conditions: The reaction is conducted at elevated temperatures and pressures to ensure complete conversion.
-
Styrene
Synthesis: Styrene is produced by the dehydrogenation of ethylbenzene.
Reaction Conditions: The reaction is carried out at high temperatures (600-650°C) in the presence of a catalyst such as iron oxide.
Industrial Production Methods
Methyl 2-methylprop-2-enoate: Industrially, it is produced via the acetone cyanohydrin route, which involves the reaction of acetone cyanohydrin with methanol.
Prop-2-enamide: It is produced on a large scale by the catalytic hydration of acrylonitrile.
Styrene: Industrial production involves the catalytic dehydrogenation of ethylbenzene in large reactors.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Methyl 2-methylprop-2-enoate: Can undergo oxidation to form methacrylic acid.
Prop-2-enamide: Can be oxidized to form acrylic acid.
Styrene: Can be oxidized to form styrene oxide.
-
Reduction
Methyl 2-methylprop-2-enoate: Can be reduced to form isobutyl alcohol.
Prop-2-enamide: Can be reduced to form propylamine.
Styrene: Can be hydrogenated to form ethylbenzene.
-
Substitution
Methyl 2-methylprop-2-enoate: Can undergo nucleophilic substitution to form various derivatives.
Prop-2-enamide: Can undergo nucleophilic substitution to form amides and esters.
Styrene: Can undergo electrophilic substitution to form substituted styrenes.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
Methyl 2-methylprop-2-enoate: Methacrylic acid, isobutyl alcohol, and various esters.
Prop-2-enamide: Acrylic acid, propylamine, and various amides.
Styrene: Styrene oxide, ethylbenzene, and substituted styrenes.
Aplicaciones Científicas De Investigación
Chemistry
Methyl 2-methylprop-2-enoate: Used as a monomer in the production of polymethyl methacrylate (PMMA).
Prop-2-enamide: Used in the synthesis of polyacrylamide, which is used as a flocculant in water treatment.
Styrene: Used as a monomer in the production of polystyrene and other copolymers.
Biology
Methyl 2-methylprop-2-enoate: Used in the synthesis of biocompatible materials for medical applications.
Prop-2-enamide: Used in the production of hydrogels for drug delivery systems.
Styrene: Used in the production of materials for biological research, such as petri dishes and microtiter plates.
Medicine
Methyl 2-methylprop-2-enoate: Used in the production of dental materials and bone cements.
Prop-2-enamide: Used in the synthesis of pharmaceutical intermediates.
Styrene: Used in the production of medical devices and packaging materials.
Industry
Methyl 2-methylprop-2-enoate: Used in the production of coatings, adhesives, and sealants.
Prop-2-enamide: Used in the production of paper and textiles.
Styrene: Used in the production of insulation materials, automotive parts, and consumer goods.
Mecanismo De Acción
Methyl 2-methylprop-2-enoate: Acts as a monomer that undergoes polymerization to form PMMA. The polymerization process involves the formation of free radicals that initiate the reaction.
Prop-2-enamide: Acts as a monomer that undergoes polymerization to form polyacrylamide. The polymerization process involves the formation of free radicals that initiate the reaction.
Styrene: Acts as a monomer that undergoes polymerization to form polystyrene. The polymerization process involves the formation of free radicals that initiate the reaction.
Comparación Con Compuestos Similares
Methyl methacrylate: Similar to methyl 2-methylprop-2-enoate, but with a different ester group.
Acrylamide: Similar to prop-2-enamide, but with a different amide group.
Vinyl toluene: Similar to styrene, but with a methyl group on the aromatic ring.
List of Similar Compounds
- Methyl methacrylate
- Acrylamide
- Vinyl toluene
- Ethyl acrylate
- Butyl acrylate
Propiedades
Número CAS |
31551-02-7 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
methyl 2-methylprop-2-enoate;prop-2-enamide;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C3H5NO/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-2-3(4)5/h2-7H,1H2;1H2,2-3H3;2H,1H2,(H2,4,5) |
Clave InChI |
WGOHKAZPXXKHGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)N |
Números CAS relacionados |
31551-02-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


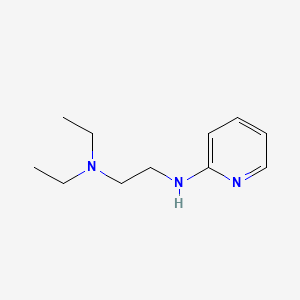
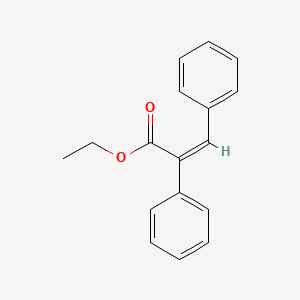
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
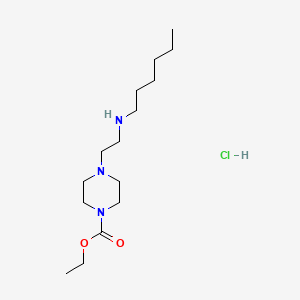
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
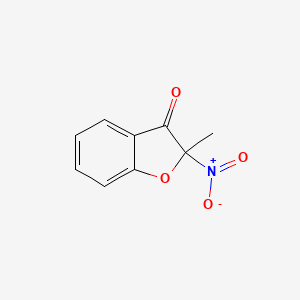
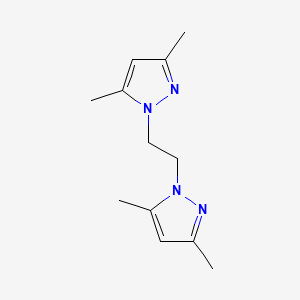
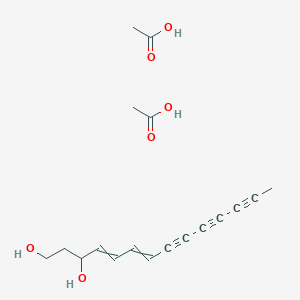
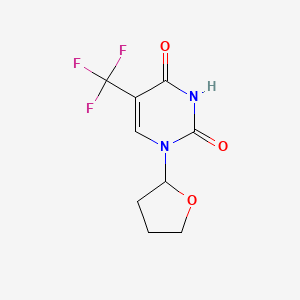
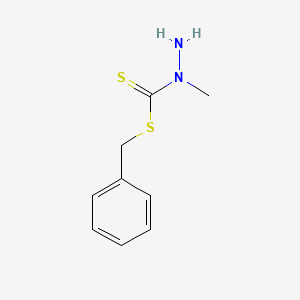
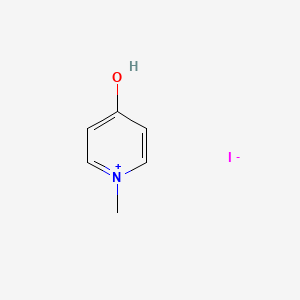
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)
